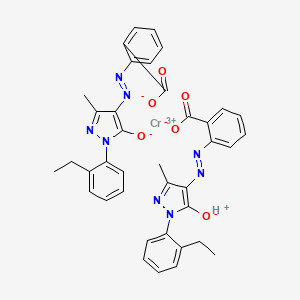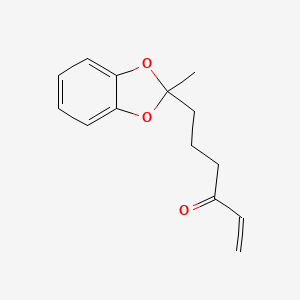
2-(Pyrrolidinyl)ethyl 2-chloro-6-methylcarbanilate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrrolidinyl)ethyl 2-chloro-6-methylcarbanilate hydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring, a chloro-substituted aromatic ring, and a carbanilate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidinyl)ethyl 2-chloro-6-methylcarbanilate hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloro-6-methylphenol with ethyl chloroformate to form 2-chloro-6-methylphenyl chloroformate. This intermediate is then reacted with 2-(pyrrolidin-1-yl)ethanol to yield the desired compound. The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyrrolidinyl)ethyl 2-chloro-6-methylcarbanilate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Pyrrolidinyl)ethyl 2-chloro-6-methylcarbanilate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-(Pyrrolidinyl)ethyl 2-chloro-6-methylcarbanilate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-6-methylphenyl chloroformate
- 2-(Pyrrolidin-1-yl)ethanol
- 2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine
Uniqueness
2-(Pyrrolidinyl)ethyl 2-chloro-6-methylcarbanilate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
| 77944-89-9 | |
Fórmula molecular |
C14H20Cl2N2O2 |
Peso molecular |
319.2 g/mol |
Nombre IUPAC |
2-pyrrolidin-1-ium-1-ylethyl N-(2-chloro-6-methylphenyl)carbamate;chloride |
InChI |
InChI=1S/C14H19ClN2O2.ClH/c1-11-5-4-6-12(15)13(11)16-14(18)19-10-9-17-7-2-3-8-17;/h4-6H,2-3,7-10H2,1H3,(H,16,18);1H |
Clave InChI |
UDLUBPJFFFVGIU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)NC(=O)OCC[NH+]2CCCC2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)


![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B13765975.png)

